what are the physicochemical properties of 1-ethyl-3-methylimidazolium trifluoroacetate
what are the physicochemical properties of 1-ethyl-3-methylimidazolium trifluoroacetate
An In-depth Technical Guide to 1-Ethyl-3-methylimidazolium Trifluoroacetate
Executive Summary
1-Ethyl-3-methylimidazolium trifluoroacetate, commonly abbreviated as [EMIM][TFA], is an ionic liquid (IL) that has garnered significant interest within the scientific community. Its distinct combination of a stable imidazolium cation and a trifluoroacetate anion imparts a unique set of physicochemical properties, including notable thermal stability, low volatility, and the ability to dissolve a wide array of organic and inorganic compounds.[1] These characteristics position [EMIM][TFA] as a versatile medium for various applications, including as a green solvent in chemical synthesis, a high-performance electrolyte in energy storage systems, and an effective agent in biomass processing.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of [EMIM][TFA], details the experimental methodologies for its characterization, explores its key applications, and outlines essential safety and handling protocols.
Introduction to 1-Ethyl-3-methylimidazolium Trifluoroacetate ([EMIM][TFA])
Ionic liquids are a class of salts that exist in a liquid state below 100°C.[3] Unlike traditional volatile organic solvents, ILs offer unique advantages such as negligible vapor pressure, high ionic conductivity, and broad electrochemical windows.[3][4] The properties of an ionic liquid can be finely tuned by modifying the structure of its constituent cation and anion, a feature that has led to them being described as "designer solvents".[4]
The Cation and Anion Structure
The properties of [EMIM][TFA] are a direct result of its ionic composition: the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation and the trifluoroacetate ([TFA]⁻) anion. The [EMIM]⁺ cation provides a stable, asymmetric imidazolium core, while the trifluoroacetate anion contributes to the IL's solvation capabilities and overall stability.[1]
Caption: Structure of the constituent ions of [EMIM][TFA].
Core Physicochemical Properties
The utility of [EMIM][TFA] in various applications is underpinned by its specific physical, thermal, and electrochemical characteristics.
General and Physical Properties
The fundamental properties of [EMIM][TFA] are summarized in the table below. This data is critical for designing and modeling processes in which this ionic liquid is used.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁F₃N₂O₂ | [1][5] |
| Molecular Weight | 224.18 g/mol | [1][5] |
| CAS Number | 174899-65-1 | [1][5] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Density | 1.31 g/cm³ (at 25°C) | [5] |
| Melting Point | -14 °C | [5][6] |
| Viscosity | 28.7 cP (at 25°C) | [5] |
| Refractive Index | n20/D 1.44 | [1] |
| Ionic Conductivity | 7.02 mS/cm | [5] |
Thermal Stability
Solubility and Solvent Characteristics
A key feature of [EMIM][TFA] is its capacity to dissolve a diverse range of materials, both organic and inorganic.[1] The trifluoroacetate anion plays a significant role in facilitating reactions that demand high solvation power.[1] While specific solubility data is sparse, the behavior of analogous ionic liquids like 1-ethyl-3-methylimidazolium acetate, which is soluble in water, acetonitrile, acetone, and dichloromethane, suggests a broad solvency range for [EMIM][TFA].[10]
Experimental Methodologies for Characterization
The accurate characterization of [EMIM][TFA]'s properties is essential for its effective application. The following section details standardized protocols for its synthesis and the measurement of its key physicochemical attributes.
Synthesis of [EMIM][TFA]
The synthesis of imidazolium-based ionic liquids typically follows a two-step process: quaternization of the imidazole, followed by an anion exchange reaction.
Caption: Generalized synthesis pathway for [EMIM][TFA].
Protocol:
-
Quaternization: 1-methylimidazole is reacted with an ethylating agent, such as ethyl bromide, typically under reflux.[11] This reaction forms the 1-ethyl-3-methylimidazolium bromide ([EMIM]Br) intermediate.
-
Purification: The resulting product is often purified by dissolving it in a suitable solvent like acetonitrile and then precipitating the solid by adding a non-solvent such as ethyl acetate.[11] This step removes unreacted starting materials.
-
Anion Exchange: The purified [EMIM]Br is then subjected to an anion exchange reaction. This can be achieved by reacting it with a trifluoroacetate salt, for example, silver trifluoroacetate. The insoluble silver bromide byproduct precipitates out and can be removed by filtration.
-
Final Drying: The solvent is removed from the filtrate under reduced pressure. It is crucial to dry the final ionic liquid under high vacuum at an elevated temperature (e.g., 60–90 °C) for an extended period (e.g., 24 hours) to remove residual water and solvents, as their presence can significantly alter physical properties like viscosity and density.[12]
Viscosity Measurement
Viscosity is a critical parameter, especially for applications involving fluid transport and reaction kinetics. It is highly sensitive to temperature and impurities, particularly water.
Caption: Standard workflow for viscosity determination of an ionic liquid.
Protocol using a Rotational Rheometer:
-
Sample Preparation: Ensure the [EMIM][TFA] sample is thoroughly dried under vacuum to minimize water content, which should be verified by Karl Fischer titration.[12]
-
Instrument Calibration: Calibrate the rheometer using a standard viscosity fluid at the desired experimental temperature.
-
Loading: Place a precise volume of the [EMIM][TFA] sample onto the rheometer's lower plate.
-
Temperature Control: Set the desired temperature (e.g., 25.0 °C ± 0.1 °C) and allow the sample to reach thermal equilibrium.
-
Measurement: Perform the measurement at a constant shear rate. The instrument measures the torque required to maintain this rate, from which viscosity is calculated. For a comprehensive analysis, measurements can be taken across a range of temperatures.[13]
-
Data Recording: Record the viscosity value (in cP or mPa·s). Multiple readings should be taken and averaged to ensure precision.
Applications in Research and Development
The unique properties of [EMIM][TFA] make it a valuable tool in several advanced scientific fields.
-
Green Solvents: As a low-volatility solvent, [EMIM][TFA] serves as an environmentally friendlier alternative to traditional organic solvents in various chemical reactions, potentially improving reaction rates and selectivity.[1]
-
Energy Storage: Its ionic conductivity and electrochemical stability make it a promising candidate for use in advanced electrolytes for batteries and supercapacitors.[1]
-
Biomass Processing: [EMIM][TFA] has been explored for its role in the dissolution and processing of biomass, which is a critical step in the production of biofuels and other value-added chemicals.[1][2]
-
Catalysis and Synthesis: The compound can act as both a solvent and a catalyst in organic reactions, offering a unique reaction environment that can lead to higher yields and novel products.[1][14]
-
Separation Techniques: It has proven effective in liquid-liquid extraction processes, particularly for separating valuable compounds from complex mixtures in the pharmaceutical and chemical industries.[1]
Safety and Handling
While ionic liquids are often touted as "green" due to their low volatility, this does not inherently mean they are benign. The toxicological properties of many ILs are not yet fully understood.
-
Hazard Profile: The safety data sheet for [EMIM][TFA] indicates that the substance has not yet been fully tested.[15] Therefore, it should be handled with caution, assuming it may be harmful.
-
Personal Protective Equipment (PPE): When handling [EMIM][TFA], appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[15]
-
Handling Procedures: Work in a well-ventilated area, preferably within a fume hood. Avoid contact with skin, eyes, and clothing.[15] Do not ingest or inhale. Wash hands thoroughly after handling.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place.[1] Protect from moisture, as water absorption can alter its properties.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into sewers or waterways.[17]
Conclusion
1-Ethyl-3-methylimidazolium trifluoroacetate stands out as a highly versatile ionic liquid with a compelling profile of physicochemical properties. Its thermal stability, broad solvency, and ionic conductivity make it a valuable medium for researchers and drug development professionals. A thorough understanding of its properties, guided by precise experimental characterization, is paramount to unlocking its full potential in catalysis, energy storage, and green chemistry. As with any chemical, adherence to strict safety protocols is essential for its responsible use in the laboratory and beyond.
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Safety Data Sheet: 1-Ethyl-3-methylimidazolium acetate - Carl ROTH. (URL: [Link])
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Viscosity measurements of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate (EMIM OTf) at high pressures using the vibrating wire technique | Request PDF - ResearchGate. (URL: [Link])
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Thermal decomposition of 1-ethyl-3-methylimidazolium acetate - ChemRxiv. (URL: [Link])
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Study of the Plasticization Effect of 1-Ethyl-3-methylimidazolium Acetate in TPS/PVA Biodegradable Blends Produced by Melt-Mixing - MDPI. (URL: [Link])
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